molecular formula C11H19BN2O4 B8020383 1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid

1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid

Cat. No. B8020383
M. Wt: 254.09 g/mol
InChI Key: HJWHQNAEIHLXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid” is a complex organic molecule. The “tert-Butoxycarbonyl” (or Boc) group is a common protecting group used in organic synthesis, particularly for amines . The presence of a boronic acid group suggests that this compound might be used in Suzuki coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis.


Chemical Reactions Analysis

Again, while specific reactions involving “1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid” are not available, Boc-protected amino acids are commonly used in peptide synthesis .

Mechanism of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions could include the development of new synthetic methods and applications in drug discovery .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O4/c1-7(2)9-8(12(16)17)6-14(13-9)10(15)18-11(3,4)5/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWHQNAEIHLXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(C)C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid

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